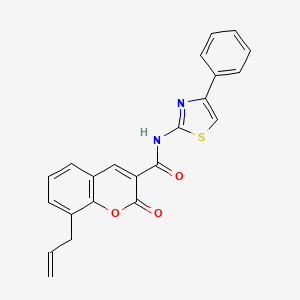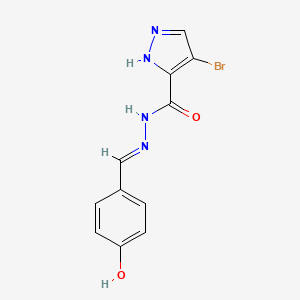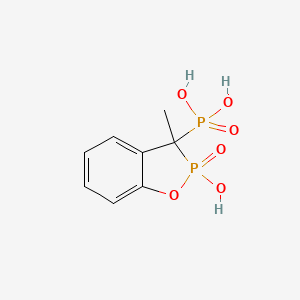![molecular formula C19H13Cl2NO4S B3737168 4-{[(4-chlorophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate](/img/structure/B3737168.png)
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate
Descripción general
Descripción
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate, also known as CPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPB is a white crystalline solid that is soluble in organic solvents, including chloroform and methanol.
Mecanismo De Acción
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate exerts its biological activity by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of other enzymes, such as carbonic anhydrases, which play a crucial role in various physiological processes, including acid-base balance and bone resorption.
Biochemical and Physiological Effects
This compound has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been shown to exhibit anti-inflammatory and anti-angiogenic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate has several advantages for lab experiments, including its high purity, solubility in organic solvents, and ease of synthesis. However, this compound also has several limitations, including its low aqueous solubility, which can limit its bioavailability and pharmacokinetic properties. This compound also has limited selectivity for HDAC isoforms, which can lead to off-target effects.
Direcciones Futuras
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate has several potential future directions, including the development of more selective HDAC inhibitors with improved pharmacokinetic properties. This compound can also be used as a building block for the synthesis of novel materials with improved optoelectronic properties. In addition, this compound can be used as a tool compound for the study of HDAC biology and the development of new therapeutic strategies for various diseases, including cancer and neurodegenerative diseases.
Conclusion
In conclusion, this compound is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in medicinal chemistry, materials science, and organic synthesis. This compound exerts its biological activity by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and altered gene expression. This compound has several advantages for lab experiments, including its high purity, solubility in organic solvents, and ease of synthesis. However, this compound also has several limitations, including its low aqueous solubility and limited selectivity for HDAC isoforms. This compound has several potential future directions, including the development of more selective HDAC inhibitors with improved pharmacokinetic properties, the synthesis of novel materials with improved optoelectronic properties, and the study of HDAC biology for the development of new therapeutic strategies for various diseases.
Aplicaciones Científicas De Investigación
4-{[(4-chlorophenyl)sulfonyl]amino}phenyl 4-chlorobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer. This compound has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of novel optoelectronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). In organic synthesis, this compound has been used as a versatile building block for the synthesis of various biologically active compounds.
Propiedades
IUPAC Name |
[4-[(4-chlorophenyl)sulfonylamino]phenyl] 4-chlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO4S/c20-14-3-1-13(2-4-14)19(23)26-17-9-7-16(8-10-17)22-27(24,25)18-11-5-15(21)6-12-18/h1-12,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXXCYFGMIRWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-hydroxy-2-methylpyrimidin-4-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B3737088.png)



![4-chloro-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3737110.png)

![5-amino-2-[6-(hydroxymethyl)-2-oxidotetrahydrofuro[3,4-d][1,3,2]dioxathiol-4-yl]-1,2,4-triazin-3(2H)-one hydrochloride](/img/structure/B3737138.png)



![N-[4-(anilinocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B3737165.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(2,4-dimethoxyphenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3737171.png)
![methyl [5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3737176.png)
![N-benzyl-4-methoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3737177.png)
